![molecular formula C36H27N5O7S B8065473 N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-N'-[2-[4-(2-methyl-3-oxo-7H-imidazo[1,2-a]pyrazin-6-yl)phenoxy]ethyl]carbamimidothioic acid](/img/structure/B8065473.png)
N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-N'-[2-[4-(2-methyl-3-oxo-7H-imidazo[1,2-a]pyrazin-6-yl)phenoxy]ethyl]carbamimidothioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-N'-[2-[4-(2-methyl-3-oxo-7H-imidazo[1,2-a]pyrazin-6-yl)phenoxy]ethyl]carbamimidothioic acid” is known as D-Luciferin-6-O-β-D-galactopyranoside. It is a synthetic derivative of D-Luciferin, which is a substrate used in bioluminescence assays. This compound is particularly notable for its ultrasensitive chemiluminescent properties, making it valuable in various scientific research applications .
Chemical Reactions Analysis
D-Luciferin-6-O-β-D-galactopyranoside undergoes several types of chemical reactions:
Hydrolysis: The β-D-galactopyranoside moiety can be hydrolyzed by β-galactosidase to release D-Luciferin.
Oxidation: D-Luciferin can be oxidized by luciferase in the presence of oxygen, producing light.
Substitution: The compound can undergo substitution reactions where the galactopyranoside moiety is replaced by other functional groups under specific conditions.
Common reagents used in these reactions include β-galactosidase for hydrolysis and luciferase for oxidation. The major products formed from these reactions are D-Luciferin and its oxidized form, oxyluciferin .
Scientific Research Applications
D-Luciferin-6-O-β-D-galactopyranoside has a wide range of scientific research applications:
Chemistry: It is used as a substrate in chemiluminescent assays to study enzyme kinetics and reaction mechanisms.
Biology: The compound is employed in bioluminescence imaging to monitor gene expression and cellular processes in live organisms.
Medicine: It is used in diagnostic assays to detect β-galactosidase activity, which can be indicative of certain diseases.
Industry: The compound is utilized in high-throughput screening assays for drug discovery and development
Mechanism of Action
The mechanism of action of D-Luciferin-6-O-β-D-galactopyranoside involves its hydrolysis by β-galactosidase to release D-Luciferin. The released D-Luciferin is then oxidized by luciferase in the presence of oxygen, producing light. This bioluminescent reaction is highly sensitive and can detect minute quantities of β-galactosidase activity. The molecular targets involved are β-galactosidase and luciferase, and the pathway includes the hydrolysis of the galactopyranoside moiety followed by the oxidation of D-Luciferin .
Comparison with Similar Compounds
D-Luciferin-6-O-β-D-galactopyranoside is unique due to its dual functionality as a substrate for both β-galactosidase and luciferase. Similar compounds include:
D-Luciferin: The parent compound used in bioluminescence assays.
D-Luciferin-6-O-β-D-glucopyranoside: A similar compound with a glucopyranoside moiety instead of a galactopyranoside.
D-Luciferin-6-O-β-D-mannopyranoside: Another analog with a mannopyranoside moiety.
These similar compounds share the core structure of D-Luciferin but differ in the attached sugar moiety, which affects their specificity and applications .
Properties
IUPAC Name |
N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-N'-[2-[4-(2-methyl-3-oxo-7H-imidazo[1,2-a]pyrazin-6-yl)phenoxy]ethyl]carbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H27N5O7S/c1-19-33(44)41-18-29(38-17-32(41)39-19)20-2-7-24(8-3-20)46-13-12-37-35(49)40-21-4-9-26-25(14-21)34(45)48-36(26)27-10-5-22(42)15-30(27)47-31-16-23(43)6-11-28(31)36/h2-11,14-18,38,42-43H,12-13H2,1H3,(H2,37,40,49) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGLEFKXYZEOMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CNC(=CN2C1=O)C3=CC=C(C=C3)OCCN=C(NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CNC(=CN2C1=O)C3=CC=C(C=C3)OCCN=C(NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H27N5O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

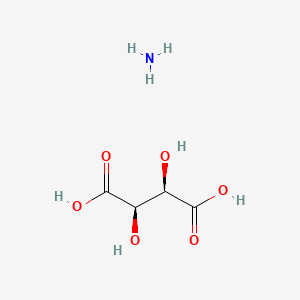
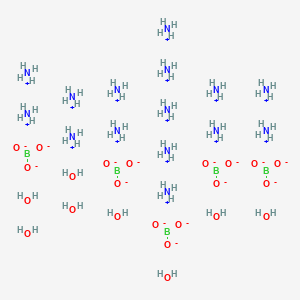
![L-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B8065412.png)

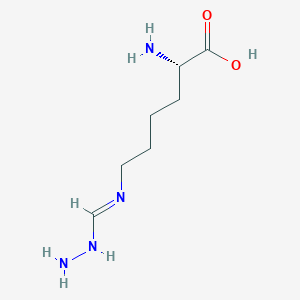
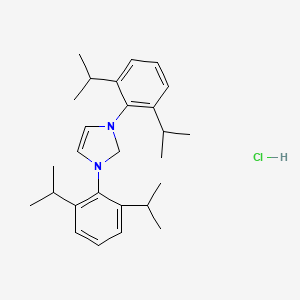

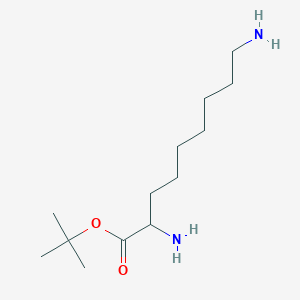
![Acetyl chloride, 2-[[7-[(dimethylamino)sulfonyl]-2,1,3-benzoxadiazol-4-yl]methylamino]-](/img/structure/B8065479.png)
![(2-{[(4-Fluorophenyl)methyl]sulfanyl}-4-hydroxy-octahydrocyclopenta[d]pyrimidin-1-yl)acetic acid](/img/structure/B8065480.png)

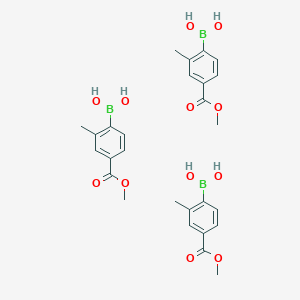
![Benzaldehyde, 4-[bis[2-(benzoyloxy)ethyl]amino]-](/img/structure/B8065500.png)
